molecular formula C22H46O6 B14316871 2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol CAS No. 112669-89-3

2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol

Cat. No.: B14316871
CAS No.: 112669-89-3
M. Wt: 406.6 g/mol
InChI Key: OAVXHIIIKHXKFP-UHFFFAOYSA-N
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Description

2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol is a complex organic compound with a unique structure characterized by multiple methyl groups and hydroxyl groups. This compound is part of a class of chemicals known for their diverse applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol typically involves multi-step organic reactions. The process begins with the preparation of the base octadecane structure, followed by the introduction of methyl groups at specific positions. The hydroxyl groups are then added through controlled oxidation reactions. Common reagents used in these reactions include methylating agents and oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic hydrogenation and selective oxidation. The process is optimized to ensure high yield and purity, often employing advanced purification methods such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove oxygen-containing groups, yielding simpler hydrocarbons.

    Substitution: Methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol has several applications in scientific research:

    Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6,10,14-Tetramethyloctadecane: Similar structure but lacks the hydroxyl groups.

    2,6,10-Trimethyltetradecane: Shorter carbon chain and fewer methyl groups.

    (2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl formate: Contains double bonds and a formate group.

Uniqueness

2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol is unique due to its combination of multiple methyl and hydroxyl groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for various applications.

Properties

CAS No.

112669-89-3

Molecular Formula

C22H46O6

Molecular Weight

406.6 g/mol

IUPAC Name

2,10,12,16-tetramethyloctadecane-1,3,5,11,15,17-hexol

InChI

InChI=1S/C22H46O6/c1-14(8-6-7-9-19(25)12-21(27)16(3)13-23)22(28)15(2)10-11-20(26)17(4)18(5)24/h14-28H,6-13H2,1-5H3

InChI Key

OAVXHIIIKHXKFP-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCC(CC(C(C)CO)O)O)C(C(C)CCC(C(C)C(C)O)O)O

Origin of Product

United States

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